![molecular formula C9H18ClNO2S B2499707 N-cyclopentyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride CAS No. 1052545-34-2](/img/structure/B2499707.png)
N-cyclopentyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride
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Description
N-cyclopentyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride (CPDTH) is an organosulfur compound that is a derivative of thiophene and cyclopentane. It is a colorless, odorless, crystalline solid that is soluble in water, ethanol, and other organic solvents. CPDTH has a variety of applications in the scientific research and laboratory settings, including as a reagent for organic synthesis, as a catalyst for the synthesis of pharmaceuticals, and as a substrate for the study of enzyme-catalyzed reactions.
Scientific Research Applications
- Significance : By selectively targeting specific proteins, researchers can gain insights into cellular processes, disease mechanisms, and drug interactions .
- Impact : These catalysts play a crucial role in organic synthesis, enabling efficient carbon-carbon bond formation and rearrangement reactions .
Proteomics Research
Olefin Metathesis Catalysts
Green Solvents
properties
IUPAC Name |
N-cyclopentyl-1,1-dioxothiolan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S.ClH/c11-13(12)6-5-9(7-13)10-8-3-1-2-4-8;/h8-10H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWWJSGFWQUUDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2CCS(=O)(=O)C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49675468 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclopentyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride |
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